molecular formula C20H10Cl3N3O3 B611762 VU0483605 CAS No. 1623101-11-0

VU0483605

Katalognummer: B611762
CAS-Nummer: 1623101-11-0
Molekulargewicht: 446.67
InChI-Schlüssel: HJQXPBKPTGWZCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0483605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), a class C G protein-coupled receptor (GPCR) critical in modulating synaptic transmission and neuronal excitability. With a molecular formula of C${20}$H${10}$Cl$3$N$3$O$_3$ (molecular weight: 446.7), it is provided as a crystalline solid with solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Key pharmacological parameters include:

  • EC$_{50}$: 390 nM (human mGluR1) and 356 nM (rat mGluR1) in calcium mobilization assays .
  • Selectivity: Demonstrates >100-fold selectivity for mGluR1 over other mGluR subtypes (e.g., mGluR5) due to cooperative binding rather than direct affinity differences .
  • CNS Penetration: Unlike early mGluR1 PAMs, this compound exhibits robust blood-brain barrier penetration, enabling in vivo therapeutic applications for neuropsychiatric disorders like schizophrenia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VU0483605 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

VU0483605 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound wirkt als positiver allosterischer Modulator des mGlu1-Rezeptors. Es bindet an eine allosterische Stelle am Rezeptor und verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden Glutamat. Diese Modulation führt zu einer verstärkten Aktivierung nachgeschalteter Signalwege, einschließlich Calciummobilisierung und Inositolmonophosphatakkumulation . Die Fähigkeit der Verbindung, selektiv auf mGlu1-Rezeptoren abzuzielen, ohne andere Subtypen wie mGlu4 zu beeinflussen, unterstreicht ihre Spezifität und ihr therapeutisches Potenzial .

Wissenschaftliche Forschungsanwendungen

Schizophrenia Research

VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .

  • Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .

Neuroprotection

Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .

  • Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .

Cognitive Enhancement

Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.

  • Case Study : In behavioral assays like the Morris water maze, administration of this compound improved performance in tasks measuring spatial learning and memory retention .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles of mGluR1 PAMs

The table below compares VU0483605 with structurally and functionally related mGluR1 PAMs:

Compound EC$_{50}$ (nM) Selectivity (vs. mGluR5) Cooperativity (β) CNS Penetration Key Assay Findings
This compound 390 (Human) High (cooperativity-based) 1.4 (iCa$^{2+}$); 1.0 (IP1) Yes Enhanced glutamate potency in iCa$^{2+}$ and IP1 assays
RO 67-7476 327 (Human) Moderate 1.7 (iCa$^{2+}$); 2.1 (IP1) Limited Probe-dependent affinity; higher efficacy in IP1 vs. iCa$^{2+}$
RO 67-4853 290 (Rat) Low 2.0 (iCa$^{2+}$); 1.8 (IP1) No Affinity ranking: iCa$^{2+}$ > IP1; partial agonist activity
CPPHA 420 (Human) Moderate 1.2 (iCa$^{2+}$); 0.9 (IP1) No Preferential modulation of quisqualate-mediated responses

Key Findings:

  • Efficacy Modulation : this compound and RO 67-7476 show assay-dependent cooperativity, with 1.4–1.7-fold lower estimates in IP1 accumulation compared to iCa$^{2+}$ mobilization .
  • Selectivity : Unlike RO 67-4853 and CPPHA, this compound’s selectivity for mGluR1 over mGluR5 is driven by neutral cooperativity with mGluR5 orthosteric agonists rather than affinity differences .
  • Probe Dependency : RO 67-7476 and CPCCOEt exhibit 8–11-fold reduced affinity for quisqualate-mediated iCa$^{2+}$ responses compared to glutamate, highlighting assay variability .

Comparison with mGluR1 NAMs

  • JNJ16259685 : High mGluR1 affinity (pIC$_{50}$ = 9.2) but lacks CNS penetration and therapeutic applicability in schizophrenia due to adverse effects .
  • Fenobam: First-in-class mGluR5 NAM with anxiolytic effects but undefined mGluR1 interactions .

Functional Selectivity in Assays

The table below summarizes assay-dependent responses of this compound and comparators:

Assay Type This compound RO 67-7476 CPPHA
iCa$^{2+}$ Mobilization EC$_{50}$ = 356 nM EC$_{50}$ = 327 nM EC$_{50}$ = 420 nM
IP1 Accumulation β = 1.0 β = 2.1 β = 0.9
Quisqualate Modulation Neutral cooperativity Reduced affinity Enhanced efficacy

Critical Insights:

  • This compound and RO 67-7476 exhibit divergent cooperativity profiles, with the latter showing stronger IP1 modulation .
  • CPPHA preferentially enhances quisqualate-mediated responses, unlike this compound, which modulates glutamate more effectively .

Therapeutic Implications

This compound’s CNS penetrance and selective cooperativity position it as a superior candidate for schizophrenia compared to earlier PAMs (e.g., RO 67-4853) and NAMs (e.g., JNJ16259685) . In contrast, fenobam’s mGluR5 specificity limits its utility in mGluR1-driven disorders .

Biologische Aktivität

VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.

Pharmacological Profile

This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.

Key Characteristics:

  • Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .
  • Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .
  • Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.

Behavioral Studies:

  • Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .
  • Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .

Comparative Data Table

CompoundTarget ReceptorEC50 (nM)Effects on Behavior
This compoundmGlu1390Enhances cognition; reduces hyperlocomotion
VU0409551mGlu5100Antipsychotic-like; cognition-enhancing
FTIDCmGlu2N/AAmeliorates methamphetamine-induced deficits

Case Studies

Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.

Case Study Insights:

  • Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .
  • Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of VU0483605 in modulating mGlu1 receptor activity?

this compound acts as a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 1 (mGlu1), enhancing glutamate-induced calcium signaling. Methodologically, its PAM activity is validated via iCa²⁺ mobilization assays in HEK293 cells expressing human or rat mGlu1 receptors. Dose-response curves are generated by preincubating cells with this compound (1-minute protocol), followed by glutamate stimulation. EC₅₀ values (0.39 μM for human, 0.36 μM for rat mGlu1) confirm its potency .

Q. How can researchers confirm the selectivity of this compound for mGlu1 over other mGlu receptor subtypes?

Selectivity is assessed by testing this compound against mGlu4, mGlu5, and other mGlu subtypes using parallel calcium flux assays. For example, this compound shows no activity at mGlu4 (EC₅₀ >10 μM) and neutral cooperativity with mGlu5 despite similar binding affinity. Cross-reactivity studies should include Schild regression analysis and radioligand displacement assays to differentiate binding affinity from functional selectivity .

Q. What in vitro models are used to study this compound’s effects on mutant mGlu1 receptors associated with schizophrenia?

Mutant cell lines mimicking schizophrenia-associated mGlu1 variants (e.g., point mutations altering receptor function) are employed. Researchers measure glutamate-mediated calcium signaling restoration by this compound using fluorometric assays. These models help evaluate its therapeutic potential by comparing mutant vs. wild-type receptor responses .

Q. Which signaling pathways are influenced by this compound in mGlu1-expressing cells?

this compound potentiates glutamate-induced intracellular calcium (iCa²⁺) mobilization, a hallmark of mGlu1 activation. Researchers use Gαq-coupled pathway inhibitors (e.g., U73122 for PLC inhibition) to isolate mGlu1-specific signaling. Data analysis includes operational modeling to quantify cooperativity (β) and affinity (KB) parameters .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity between mGlu1 and mGlu5 receptors be resolved?

While this compound binds both mGlu1 and mGlu5, its functional selectivity for mGlu1 is determined by neutral cooperativity with mGlu5 orthosteric agonists. Researchers should combine equilibrium binding assays (to measure affinity) with functional assays (e.g., IP1 accumulation for mGlu5) to disentangle binding vs. modulation effects. Mutagenesis studies targeting allosteric pockets can further elucidate subtype-specific interactions .

Q. What experimental design considerations optimize dose-response studies for this compound?

Key factors include:

  • Preincubation time : 1-minute preincubation maximizes PAM effects without receptor desensitization.
  • Cell line selection : HEK293 cells stably expressing mGlu1 ensure consistent receptor density.
  • Glutamate concentration : Sub-maximal glutamate (EC₂₀) is used to detect PAM efficacy.
  • Data normalization : Responses are normalized to maximal glutamate effects to account for batch variability .

Q. How do species differences (human vs. rat) in this compound potency impact translational research?

The slight EC₅₀ variation (0.39 μM vs. 0.36 μM) suggests conserved mGlu1 pharmacology but warrants cross-species validation. Researchers should compare this compound’s cooperativity (β) and affinity (KB) in human vs. rat receptors using chimeric constructs. In vivo studies in rodents must account for CNS penetration differences, measured via brain-to-plasma ratios .

Q. What strategies mitigate off-target effects of this compound in CNS studies?

  • Pharmacokinetic profiling : Assess brain exposure using LC-MS/MS to ensure target engagement.
  • Mutant receptor controls : Use mGlu1 knockout models to isolate receptor-specific effects.
  • Broad-spectrum receptor panels : Screen for off-target activity at GPCRs, ion channels, and transporters .

Q. How can researchers analyze allosteric modulation parameters (e.g., cooperativity, affinity) for this compound?

Operational models of allosterism quantify parameters such as cooperativity factor (β) and binding affinity (KB). For example, glutamate concentration-response curves in the presence of this compound are globally fitted to estimate β (e.g., β = 6.2 for this compound in HEK293-hmGlu1 cells). Radioligand binding assays with [³H]quisqualate further validate KB values .

Q. What methodological challenges arise when translating this compound’s in vitro efficacy to in vivo models?

Challenges include:

  • CNS bioavailability : Optimize dosing regimens to maintain brain concentrations above EC₅₀.
  • Functional readouts : Use behavioral assays (e.g., prepulse inhibition) alongside electrophysiology to correlate mGlu1 modulation with phenotypic outcomes.
  • Species-specific receptor dynamics : Validate target engagement via ex vivo receptor occupancy assays .

Eigenschaften

IUPAC Name

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQXPBKPTGWZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0483605
Reactant of Route 2
Reactant of Route 2
VU0483605
Reactant of Route 3
Reactant of Route 3
VU0483605
Reactant of Route 4
Reactant of Route 4
VU0483605
Reactant of Route 5
Reactant of Route 5
VU0483605
Reactant of Route 6
Reactant of Route 6
VU0483605

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.